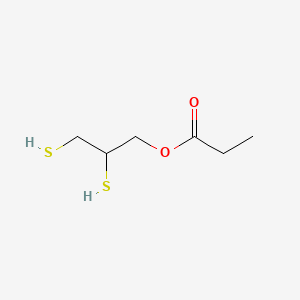
Propionic acid, 2,3-dimercaptopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, 2,3-dimercaptopropyl ester is an organic compound that belongs to the ester family Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors This particular ester is formed from propionic acid and 2,3-dimercaptopropanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2,3-dimercaptopropyl ester typically involves the esterification of propionic acid with 2,3-dimercaptopropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as:
CH3CH2COOH+HSCH2CH(SH)OH→CH3CH2COOCH2CH(SH)SH+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction of the propionic acid and 2,3-dimercaptopropanol. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2,3-dimercaptopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, reverting to propionic acid and 2,3-dimercaptopropanol.
Oxidation: The thiol groups in the ester can be oxidized to form disulfides.
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Propionic acid and 2,3-dimercaptopropanol.
Oxidation: Disulfides and other oxidized sulfur compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propionic acid, 2,3-dimercaptopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in detoxification processes due to its thiol groups.
Industry: Utilized in the production of specialty chemicals and as a precursor for other functionalized esters.
Mechanism of Action
The mechanism of action of propionic acid, 2,3-dimercaptopropyl ester involves its thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, which are important in protein folding and stability. The ester can also act as a chelating agent, binding to metal ions and facilitating their removal from biological systems.
Comparison with Similar Compounds
Similar Compounds
Propionic acid, 2,3-dimercaptopropanol: Similar in structure but lacks the ester bond.
Propionic acid, 2-mercaptoethyl ester: Contains a single thiol group instead of two.
Butyric acid, 2,3-dimercaptopropyl ester: Similar ester but derived from butyric acid instead of propionic acid.
Uniqueness
Propionic acid, 2,3-dimercaptopropyl ester is unique due to its dual thiol groups, which provide it with distinct chemical reactivity and potential applications in detoxification and metal chelation. This makes it particularly valuable in fields such as medicine and biochemistry.
Properties
CAS No. |
99116-01-5 |
|---|---|
Molecular Formula |
C6H12O2S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
2,3-bis(sulfanyl)propyl propanoate |
InChI |
InChI=1S/C6H12O2S2/c1-2-6(7)8-3-5(10)4-9/h5,9-10H,2-4H2,1H3 |
InChI Key |
VYTRTPDGUKGQRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(CS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















